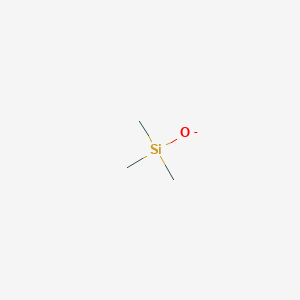

Trimethylsilylolate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H9OSi- |

|---|---|

Molecular Weight |

89.19 g/mol |

IUPAC Name |

trimethyl(oxido)silane |

InChI |

InChI=1S/C3H9OSi/c1-5(2,3)4/h1-3H3/q-1 |

InChI Key |

LFPXTSYMGPLZQV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of Trimethylsilylolate

Novel Synthetic Routes for Trimethylsilylolate Anion Generation and Isolation

The generation of the this compound anion is pivotal for its application in subsequent chemical transformations. Recent research has focused on developing controlled and efficient synthetic routes, moving beyond simple hydrolysis to more sophisticated, anhydrous methods.

Non-hydrolytic methods are crucial for synthesizing materials where the presence of water or hydroxyl groups is detrimental, offering greater control over the final product's homogeneity and structure. mdpi.com The non-hydrolytic sol-gel (NHSG) process, for instance, is based on condensation reactions between metal halides and metal alkoxides in the absence of water. scielo.br This methodology can be adapted for this compound chemistry.

A key non-hydrolytic strategy involves the deprotonation or desilylation of suitable precursors using a strong base. rsc.orgrsc.org For example, highly basic late transition metal hydroxide (B78521) complexes can serve as precursors. rsc.orgnih.gov These hydroxides react with silylated compounds or C-H acidic compounds in deprotonation/desilylation reactions to form novel functionalized metal complexes, including those with this compound ligands. rsc.orgrsc.orgnih.gov Another approach is the reaction between metal halides and an oxygen donor like an ether, which cleaves the R-O bond to form an alkoxide in situ, followed by condensation. scielo.br Such methods are advantageous as they can often be performed in a sealed system at elevated temperatures, yielding highly crystalline metal oxides directly. scielo.brresearchgate.net

Metal-mediated pathways allow for the synthesis and isolation of stable, well-defined metal-trimethylsilylolate complexes. These compounds are not only interesting in their own right but also serve as valuable intermediates.

A notable example is the synthesis of a mesoionic carbene-stabilized nickel(II) this compound complex. rsc.orgrsc.org This is achieved by reacting a highly basic nickel(II) hydroxide complex with a suitable silyl (B83357) precursor. rsc.orgrsc.orgnih.gov The resulting nickel(II) this compound complex has been isolated and characterized, revealing a distorted square planar geometry around the nickel center. rsc.org

Another significant metal-mediated pathway involves anion substitution. Researchers have successfully synthesized a dicopper(II) macrocycle complex containing two bridging trimethylsilanolate ligands. mdpi.com This synthesis was achieved by reacting a dicopper(II) complex, which has triflate counter-anions, with sodium trimethylsilanolate (NaOTMS). The trimethylsilanolate anions displace the weakly coordinating triflate ions to bridge the two copper centers. mdpi.com

| Metal Center | Precursor Complex | Reagent | Resulting Complex | Reference |

| Nickel(II) | Mesoionic carbene stabilized Nickel(II) hydroxide | Silylated E-H/C-H compounds | Mesoionic carbene stabilized Nickel(II) this compound | rsc.org, rsc.org |

| Copper(II) | [(³PDI₂)Cu₂][OTf]₄ | Sodium trimethylsilanolate (NaOTMS) | [(³PDI₂)Cu₂(OTMS)₂][OTf]₂ | mdpi.com |

This interactive table summarizes metal-mediated synthetic routes to this compound complexes.

The structural characterization of these complexes provides valuable data on the coordination environment of the this compound ligand.

| Complex | Metal-Oxygen Bond | Bond Length (Å) | Geometry at Metal Center | Reference |

| Nickel(II) this compound complex | Ni1–O1 | 1.874(3) | Distorted Square Planar | rsc.org |

| Dicopper(II) trimethylsilanolate complex | Cu-O (bridging) | Not specified | Distorted Square Pyramidal | mdpi.com |

This interactive table presents key structural data for isolated metal-trimethylsilylolate complexes.

Ligand exchange is a fundamental process in coordination chemistry where one ligand is replaced by another. fiveable.me The synthesis of the dicopper(II) trimethylsilanolate complex via anion substitution is a clear example of a ligand exchange reaction. mdpi.com

Transmetalation, the transfer of ligands from one metal to another, is a key step in many catalytic cycles, particularly in cross-coupling reactions. wikipedia.orgnumberanalytics.com The this compound anion, typically delivered as potassium trimethylsilanolate (KOTMS), plays a significant role as a base in reactions like the Suzuki-Miyaura cross-coupling. tcichemicals.comnih.gov Mechanistic studies have shown that in the KOTMS-promoted Suzuki-Miyaura coupling of boronic esters, the reaction proceeds via a "boronate mechanism". nih.gov In this pathway, the trimethylsilanolate does not directly displace the halide on the arylpalladium(II) complex. Instead, it first reacts with the boronic ester to form a more reactive four-coordinate boronate species. This boronate then undergoes transmetalation with the arylpalladium(II) halide complex. nih.gov This finding is significant as it suggests that the trimethylsilanolate anion has a greater affinity for the boron center than for the palladium complex under these conditions, preventing the formation of an arylpalladium silanolate complex that would inhibit the catalytic cycle. nih.gov

Metal-Mediated Synthetic Pathways for this compound Species

Precursor Design and Controlled Synthesis of this compound-Containing Materials

The unique properties of the this compound group make it an attractive component in precursors for advanced materials synthesis through deposition techniques.

Chemical solution deposition (CSD), or sol-gel processing, is a versatile method for creating thin films and coatings from precursor solutions. sigmaaldrich.comutwente.nl An ideal CSD precursor must be soluble in an appropriate solvent and decompose cleanly upon heating to form the desired material without leaving residues. utwente.nl

Metal-organic complexes containing this compound ligands, such as the nickel and copper complexes previously described, are promising candidates for CSD precursors. rsc.orgmdpi.com Their solubility in organic solvents allows for the preparation of homogeneous precursor solutions. utwente.nl The inherent metal-oxygen-silicon linkage within these molecules could facilitate the formation of metal silicate (B1173343) materials at lower temperatures compared to traditional methods. The thermal decomposition of these precursors can be tuned by modifying the ancillary ligands on the metal center, offering a pathway to control the composition and properties of the final deposited film.

Chemical vapor deposition (CVD) involves the decomposition of volatile precursor gases onto a heated substrate to form a solid film. azom.compvateplaamerica.com The primary requirements for a CVD precursor are sufficient volatility and thermal stability to be transported to the substrate without premature decomposition. azom.comchemistryviews.org

While simple salts like potassium trimethylsilanolate lack the necessary volatility for CVD, metal-organic complexes featuring this compound ligands could be designed for this purpose. By selecting appropriate co-ligands that are sterically bulky and non-polar, the volatility of the entire complex can be enhanced. Such precursors could be used in CVD or atomic layer deposition (ALD) to grow highly pure and uniform metal oxide or silicate thin films. pvateplaamerica.com The controlled release of the volatile precursor is critical to ensure high-quality film growth and avoid the formation of contaminants from incomplete reactions. chemistryviews.org The design of this compound-containing precursors for vapor deposition represents an area with significant potential for fabricating advanced electronic and optical materials.

Hypergolic Synthesis Pathways with this compound Precursors

Hypergolic reactions, characterized by spontaneous ignition upon contact between a fuel and an oxidizer, represent a novel and energy-efficient frontier in materials synthesis. mdpi.comfortunejournals.com These reactions are driven by large negative changes in free energy (ΔG < 0), resulting from highly exothermic processes (ΔH < 0) and the release of gaseous products (ΔS > 0). mdpi.com While research into this compound compounds as specific hypergolic precursors is an emerging area, the principle can be extended from known hypergolic systems involving organometallic and organosilicon compounds.

Typically, hypergolic synthesis involves a fuel reacting with a strong oxidizer, such as fuming nitric acid (HNO₃) or nitrogen tetroxide (N₂O₄). mdpi.comfortunejournals.comgasdetection.com For instance, the hypergolic ignition of titanocene (B72419) dichloride with fuming nitric acid has been used for the rapid, spontaneous formation of titania nanoparticles at ambient conditions. mdpi.comfortunejournals.com

A relevant example from organosilicon chemistry is the reported hypergolicity of potassium bis(trimethylsilyl)amide (PBTSA). PBTSA is hypergolic with common oxidizers like Nitrogen Tetroxide (NTO) and its mixed oxides (MON-3, MON-25), exhibiting ignition delays below 10 milliseconds. aiaa.org This demonstrates that complex trimethylsilyl (B98337) compounds possess the requisite reactivity for hypergolic ignition.

Based on these principles, it is plausible that this compound precursors could serve as fuels in hypergolic pairs. The reaction of a metal this compound (e.g., sodium this compound) with a potent oxidizer like fuming nitric acid could theoretically proceed via a rapid, exothermic pathway to generate metal oxides, silicon dioxide, and gaseous byproducts, consistent with a hypergolic event.

Table 1: Examples of Hypergolic Precursors and Their Characteristics

| Fuel Precursor | Oxidizer | Key Observation | Reference |

|---|---|---|---|

| Titanocene Dichloride | Fuming Nitric Acid | Spontaneous ignition for titania formation. | mdpi.com |

| Ferrocene | Fuming Nitric Acid | Rapid formation of γ-Fe₂O₃ upon contact. | fortunejournals.com |

| Potassium bis(trimethylsilyl)amide (PBTSA) | NTO, MON-3, MON-25 | Ignition delay of less than 10 ms. | aiaa.org |

Stereoselective and Regioselective Synthesis of this compound Derivatives

Controlling the stereochemistry and regiochemistry during the formation of this compound derivatives, particularly silyl enol ethers which are key structural isomers, is critical for their application in complex molecule synthesis.

Methodologies for the regioselective synthesis of these derivatives often involve the careful choice of reagents and reaction conditions to direct silylation to a specific position. For example, the reaction of heterocyclic thioamides with sulfonyl azides has been developed as a general and efficient method for the regioselective synthesis of N-sulfonyl amidines of various heteroaromatic acids. kyoto-u.ac.jp Similarly, a highly regioselective tandem α-arylation/intramolecular O-arylation of 5-substituted-1,2,3-triiodobenzenes and benzylketones has been achieved, initiating exclusively at the least sterically-hindered position. researchgate.net

Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms. The Prins reaction, for instance, has emerged as a powerful technique for the stereoselective synthesis of tetrahydropyran (B127337) skeletons. acs.org In the context of silyl compounds, the reaction of the α-sulfinyl carbanion of β-(trimethylsilyl)ethyl sulfoxide (B87167) with α,β-unsaturated carbonyl compounds yields conjugate addition products with exceptionally high stereoselectivity, allowing for the creation of multiple consecutive chiral centers. nih.gov

Enantioselective Methodologies for Chiral this compound Compounds

The synthesis of chiral molecules containing a trimethylsilyloxy group where the stereocenter can be either on the silicon atom or on the carbon framework is a significant challenge. Several advanced enantioselective methods have been developed to address this.

One groundbreaking approach is the organocatalytic asymmetric synthesis of Si-stereogenic silyl ethers. This method achieves the desymmetrization of symmetrical bis(methallyl)silanes with phenols using imidodiphosphorimidate (IDPi) catalysts, yielding tertiary silyl ethers with central chirality on the silicon atom. figshare.comacs.org

Another strategy involves the use of chiral lithium amides. An enantioselective Meerwein-Ponndorf-Verley-type reduction of ynenoylsilanes by a chiral lithium amide, followed by a Brook rearrangement, provides allene (B1206475) derivatives bearing a 2-siloxyvinyl moiety with high enantioselectivity. dicp.ac.cnnih.gov

Copper-catalyzed asymmetric hydrosilylation polymerization of diketones with silanes has been developed for the synthesis of optically active poly(silyl ether)s with main-chain chirality, achieving excellent yields and enantioselectivities (up to 99% ee). mdpi.com Furthermore, the synthesis of specific chiral building blocks like (L)-(trimethylsilyl)alanine has been accomplished with high enantiomeric excess (98% ee) by using hydroxypinanone as a chiral inductor to guide the diastereoselective alkylation of a glycine (B1666218) tert-butyl ester Schiff base. acsgcipr.org

Table 2: Selected Enantioselective Methodologies for Silyl Compounds

| Methodology | Chiral Reagent/Catalyst | Substrate | Product Type | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Desymmetrizing C-C bond formation | Imidodiphosphorimidate (IDPi) | Bis(methallyl)silanes | Si-stereogenic silyl ethers | High | figshare.comacs.org |

| MPV-type reduction/Brook rearrangement | Chiral lithium amide | Ynenoylsilanes | Allenylenol silyl ethers | High | dicp.ac.cnnih.gov |

| Asymmetric hydrosilylation polymerization | CuH-catalyst with chiral ligand | Diketones and silanes | Chiral poly(silyl ether)s | Up to 99% ee | mdpi.com |

| Diastereoselective alkylation | Hydroxypinanone | Glycine Schiff base | (L)-(trimethylsilyl)alanine | 98% ee | acsgcipr.org |

Directed Ortho-Metalation and Directed Remote Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselectivity in aromatic substitutions. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation exclusively to the adjacent ortho-position. jpne.org The resulting aryllithium intermediate can then be trapped by an electrophile, such as a silyl chloride, to introduce a silyl group at a specific location. A wide variety of functional groups, including amides, methoxy (B1213986) groups, and tertiary amines, can act as DMGs. jpne.org The silyloxy group itself can function as a directing group, facilitating functionalization adjacent to its position.

Remote functionalization strategies represent a paradigm shift, enabling the functionalization of positions that are distant from the initial reactive site. A notable example is the Z-selective synthesis of silyl enol ethers via a nickel-catalyzed remote functionalization of ketones. dicp.ac.cnnih.gov This method utilizes a "chain walking" process where a nickel-hydride catalyst migrates along an alkyl chain from a distal olefin. The catalyst then facilitates the formation of a stabilized η³-bound Ni(II) enolate as the key selectivity-controlling intermediate, which is subsequently silylated. dicp.ac.cn This allows for positional and stereochemical control that is independent of the thermodynamic preferences of the resulting silyl enol ether, providing access to less stable isomers that are difficult to obtain through traditional deprotonation methods. dicp.ac.cnnih.gov

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms underlying the formation of this compound and its derivatives is crucial for optimizing existing methods and developing new ones.

One fundamental reaction is the cleavage of ethers using trimethylsilyl iodide (TMSI), often generated in situ from trimethylsilyl chloride and sodium iodide. The mechanism involves the Lewis acidic TMSI coordinating to the ether oxygen, which activates the C-O bond for Sₙ2 attack by the iodide ion. This cleavage generates an alkyl iodide and a trimethylsilyl ether (a this compound derivative), which upon aqueous workup hydrolyzes to the corresponding alcohol or phenol. semanticscholar.org

More complex, transition-metal-catalyzed pathways have been elucidated using a combination of experimental and computational studies. In the palladium-catalyzed silylation of aryl halides using sodium silylsilanolates, mechanistic studies indicate that the reaction does not proceed through a simple metathesis. acs.orgkyoto-u.ac.jprsc.org Instead, the process involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Ligand exchange with the sodium silylsilanolate to form a silylsilanolate-coordinated arylpalladium(II) intermediate. rsc.org

An intramolecular migration of the terminal silyl group to the palladium center. DFT calculations suggest this transfer is not direct but is assisted by a cluster of silanolate molecules, which form a silicate-like pentacoordinate transition state, lowering the activation barrier. kyoto-u.ac.jprsc.org

Reductive elimination from the resulting silylpalladium(II) intermediate to yield the arylsilane product and regenerate the Pd(0) catalyst. rsc.org

In copper-catalyzed systems, DFT calculations on the reaction of sodium silylsilanolates revealed a novel mechanism for the formation of silylcopper species. It is proposed that a copper silylsilanolate intermediate undergoes an intramolecular oxidative addition of the Si-Si bond to the copper center, which is in contrast to the typical σ-bond metathesis mechanism observed with conventional disilanes. nih.gov

The formation of discrete metal-trimethylsilylolate complexes has also been studied. For example, a nickel(II) hydroxide complex stabilized by a mesoionic carbene ligand was found to react with silylated compounds through deprotonation/desilylation to form a variety of functionalized nickel(II) complexes, including a novel nickel(II) this compound complex. nih.gov

Elucidation of Structure Reactivity Relationships and Mechanistic Pathways Involving Trimethylsilylolate

Fundamental Reaction Mechanisms of Trimethylsilylolate in Organic and Inorganic Transformations

The reactivity of the this compound anion, [ (CH₃)₃SiO⁻ ], is governed by the high electron density on its oxygen atom, making it a potent participant in a variety of chemical transformations. Its behavior can be broadly categorized into nucleophilic, radical, and pericyclic pathways, with the specific mechanism often dictated by the substrate, reaction conditions, and catalytic system employed.

Nucleophilic Reactivity and Electrophilic Activation of this compound

The primary mode of reactivity for this compound is as a nucleophile, a species that donates a pair of electrons to form a new covalent bond. mit.educhemguide.co.uk As an anionic Lewis base, it readily attacks electron-deficient centers (electrophiles). mit.edu This fundamental interaction is the basis for its use in reactions such as silylation and as a base for deprotonation.

The efficacy of nucleophilic attack can be significantly enhanced through the electrophilic activation of the substrate. nih.govuwindsor.canih.gov This strategy involves using a catalyst or reagent, typically a Lewis acid, to withdraw electron density from the substrate, making it more susceptible to nucleophilic attack. For example, in reactions involving carbonyl compounds, a Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the attack by a nucleophile like this compound. Similarly, electrophilic activation is a key principle in metal-catalyzed reactions where the metal center renders a coordinated molecule, such as an alkene, more electrophilic. uwindsor.ca In nucleophilic substitution reactions, such as those at a halogenated carbon center, the inherent polarity of the carbon-halogen bond creates an electrophilic carbon that is attacked by the nucleophile. chemguide.co.uk The reaction proceeds by the nucleophile providing a pair of electrons to this electrophilic carbon, displacing the leaving group. dalalinstitute.comveerashaivacollege.org

Radical Pathways and Single-Electron Transfer Processes

Beyond its two-electron (nucleophilic) chemistry, this compound can potentially engage in single-electron transfer (SET) processes, which generate radical intermediates. libretexts.org A SET mechanism involves the transfer of a single electron from a donor to an acceptor molecule. libretexts.org In this context, the electron-rich this compound could act as a single-electron donor to a suitable electrophilic acceptor, resulting in the formation of a trimethylsilyloxyl radical and a radical anion of the acceptor molecule.

While less common than its nucleophilic pathways, radical reactions involving related silicon compounds are well-documented. Silyl (B83357) enol ethers, for example, can undergo radical addition and cross-coupling reactions, often initiated by a SET event. sioc-journal.cnacs.org In these processes, an α-carbonyl radical can be formed, which then participates in subsequent bond-forming steps. acs.org Similarly, silyl radicals, such as those derived from tris(trimethylsilyl)silane, are effective reagents in radical cyclizations and reductions. sinica.edu.tw These precedents establish that silicon-containing species can operate via one-electron pathways, suggesting that under appropriate conditions, such as photochemical initiation or with specific transition metal catalysts, this compound could also be induced to react via radical mechanisms. nih.gov

Concerted vs. Stepwise Mechanisms in this compound Reactions

The mechanism of a reaction involving this compound can be further defined by the timing of bond-breaking and bond-forming events. Reactions can be classified as either concerted, occurring in a single step through one transition state, or stepwise, proceeding through one or more intermediates and multiple transition states. quora.compsiberg.com

Concerted Mechanism: In a concerted process, all bonds are broken and formed simultaneously. psiberg.com A classic example is the S_N2 (Substitution Nucleophilic Bimolecular) reaction, where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. chemguide.co.ukdalalinstitute.com This type of mechanism is characterized by a single energy barrier to overcome. psiberg.com

Stepwise Mechanism: A stepwise reaction involves at least two distinct steps and the formation of a reactive intermediate. quora.compsiberg.com For instance, an S_N1 (Substitution Nucleophilic Unimolecular) reaction first involves the slow departure of a leaving group to form a carbocation intermediate, which is then rapidly captured by a nucleophile. veerashaivacollege.orgsavemyexams.com Each step has its own transition state and activation energy. psiberg.com

In the context of silylation, both mechanisms are plausible. The reaction of an alcohol with a silyl chloride, for example, can be catalyzed by a Lewis base. Mechanistic studies and computational calculations on these systems show a close competition between different pathways, which can be viewed as concerted or stepwise depending on the nature of the intermediates and transition states. zendy.ionih.gov Computational studies of metal-catalyzed C-H silylation reactions have explicitly compared concerted and stepwise pathways. For a Ru-S complex catalyzed silylation, a stepwise pathway involving Si-H activation followed by silyl transfer was found to have a lower energy barrier than the concerted route. researchgate.net The choice between a concerted and stepwise mechanism is often subtle and depends on factors such as the stability of potential intermediates, steric hindrance, and the specific catalytic cycle in operation. savemyexams.comdiva-portal.org

Quantitative Structure-Reactivity Models for this compound Systems

To move beyond qualitative descriptions, chemists employ quantitative structure-reactivity relationship (QSAR) models. researchgate.net These models use mathematical and computational tools to predict how changes in a molecule's structure will affect its reactivity. nih.govresearchgate.net

Computational Derivation of Reaction Barriers and Transition States

Modern computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for mapping out reaction pathways. nih.gov These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, transition states—the high-energy structures at the peak of a reaction's energy profile. mit.educecam.org The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which determines the reaction rate. mit.edu

Computational studies have provided detailed insights into the mechanisms of various silylation reactions. By calculating and comparing the activation barriers for different potential pathways (e.g., concerted vs. stepwise), researchers can predict the most likely mechanism. researchgate.netpku.edu.cn These calculations have been applied to iridium- and rhodium-catalyzed C-H silylation, alkyne silylation, and the persilylation of ferrocene, providing specific energy barriers for key steps like oxidative addition and reductive elimination. pku.edu.cnnih.govrsc.org

| Reaction Type | Key Mechanistic Step | Computational Method | Calculated Barrier (kcal/mol) | Source |

|---|---|---|---|---|

| Iridium-catalyzed C-H silylation of benzene | Oxidative addition of C-H bond | DFT | 17.0 | nih.gov |

| Rhodium-catalyzed C-H silylation | Reductive elimination (Si-C formation) | DFT (B3LYP-D3(BJ)) | 11.4 | pku.edu.cn |

| Rhodium-catalyzed C-H silylation | Initial catalyst insertion into silacyclobutane | DFT (B3LYP-D3(BJ)) | 23.6 | pku.edu.cn |

| Ruthenium-catalyzed C-H silylation of 1-methylindole | Silyl transfer (Rate-determining step) | DFT | 22.6 | researchgate.net |

| Titanium-catalyzed bis-silylation of acetylene | Net reaction barrier | DFT (B3LYP) | 18.0 | iastate.edu |

Hammett and Taft Analyses in this compound Reaction Series

Linear Free-Energy Relationships (LFERs), such as the Hammett and Taft equations, are experimental methods for quantifying the effect of substituents on the reactivity of a molecule. scribd.com The Hammett equation relates reaction rates or equilibrium constants of a series of substituted aromatic compounds to the electronic properties (electron-donating or -withdrawing) of the substituents. The slope of this relationship, known as the reaction constant (ρ, rho), provides insight into the charge development at the reaction center in the transition state. nih.gov

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state.

A negative ρ value means the reaction is favored by electron-donating groups, implying a buildup of positive charge (or loss of negative charge) in the transition state. nih.gov

This analysis has been applied to silylation reactions to elucidate their mechanisms. For instance, in the iridium-catalyzed silylation of substituted arenes, a positive ρ value of +1.3 was observed, consistent with the accumulation of negative charge on the aromatic ring in the rate-limiting step. nih.gov A study on the silylation of substituted secondary alcohols yielded a V-shaped Hammett plot, with a small positive ρ value (+0.09) for electron-donating substituents and a larger negative ρ value (-0.48) for electron-withdrawing substituents, indicating a change in the reaction mechanism or transition state character across the series. zendy.ionih.gov

The Taft equation is an extension of this principle to aliphatic systems, which separates the electronic (polar) effects (σ*) from steric effects (Es). scribd.comorientjchem.org This is particularly useful in systems where bulky groups, like the trimethylsilyl (B98337) group, are involved, as it allows for the independent quantification of electronic and steric influences on the reaction rate. orientjchem.org

| Reaction | Substituent Type | Reaction Constant (ρ) | Interpretation | Source |

|---|---|---|---|---|

| Iridium-catalyzed silylation of substituted arenes | Various | +1.3 | Buildup of negative charge on the arene in the transition state. | nih.gov |

| Base-catalyzed silylation of substituted 1-(naphthalen-1-yl)ethanols | Electron-donating | +0.09 | Small sensitivity; slight negative charge buildup. | zendy.ionih.gov |

| Electron-withdrawing | -0.48 | Moderate sensitivity; buildup of positive charge in the transition state. | zendy.ionih.gov | |

| Manganese-catalyzed dehydrosilylation of styrenes | para-substituted | +0.53 | Reaction accelerated by electron-withdrawing groups. | |

| Manganese-catalyzed hydrosilylation of styrenes | para-substituted | +0.81 | Reaction accelerated by electron-withdrawing groups. |

In-Situ Spectroscopic Probes for this compound Reaction Intermediates

The elucidation of reaction mechanisms involving this compound often relies on the direct observation and characterization of transient intermediates. In-situ spectroscopic techniques are invaluable tools for this purpose, allowing for the study of these short-lived species under actual reaction conditions. rsc.orgbnl.govnih.gov

Time-Resolved Spectroscopic Techniques in Mechanistic Analysis

Time-resolved spectroscopy encompasses a range of techniques that monitor spectral changes as a function of time after the initiation of a reaction, typically by a pulse of light or a rapid mixing process. unipr.itresearchgate.net These methods are capable of detecting and characterizing fleeting intermediates with lifetimes ranging from femtoseconds to seconds. unipr.it

Time-Resolved Infrared (TRIR) Spectroscopy:

Time-resolved infrared (TRIR) spectroscopy is particularly powerful for studying this compound reactions because the Si-O and Si-C bonds, as well as changes in the vibrational modes of the substrate, give rise to characteristic absorption bands in the infrared region. spectroscopyonline.comstfc.ac.ukrsc.org By monitoring the appearance and decay of these vibrational bands over time, it is possible to identify intermediates and measure their formation and consumption kinetics. spectroscopyonline.com

For example, in a reaction where a this compound acts as a nucleophile, TRIR can track the disappearance of the reactant's characteristic vibrational modes and the emergence of new bands corresponding to the silylated product and any intermediates. The high specificity of IR spectroscopy allows for the structural characterization of these intermediates based on their unique "fingerprint" spectra. spectroscopyonline.com Modern FT-IR spectrometers can achieve time resolutions in the nanosecond to millisecond range, enabling the study of a wide variety of reaction dynamics. spectroscopyonline.com

Time-Resolved Raman Spectroscopy:

Time-resolved Raman spectroscopy provides complementary information to TRIR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. This technique can be used to probe the structure of intermediates in this compound reactions, especially in systems where fluorescence interference can be overcome, for instance by using time-gated detection methods. rsc.orgtimegate.com

Interactive Data Table: Time-Resolved Spectroscopic Techniques for Studying Reaction Intermediates

| Technique | Timescale | Information Obtained | Typical Application for this compound |

| Time-Resolved Infrared (TRIR) Spectroscopy | Nanoseconds to seconds | Vibrational modes of functional groups, structural information of intermediates, reaction kinetics. spectroscopyonline.comstfc.ac.uk | Monitoring the transfer of the trimethylsilyl group, observing changes in carbonyl stretching frequencies upon reaction. |

| Time-Resolved Raman Spectroscopy | Picoseconds to seconds | Symmetric vibrations, skeletal modes, structural fingerprint of intermediates. | Characterizing silylated intermediates in non-polar environments. |

| Transient Absorption Spectroscopy | Femtoseconds to seconds | Electronic transitions of intermediates. | Studying photo-induced reactions involving this compound where intermediates have distinct electronic spectra. |

Operando Spectroscopic Studies of this compound Catalysis

Operando spectroscopy is a powerful methodology that involves the simultaneous measurement of catalytic activity and spectroscopic characterization of the catalyst under realistic reaction conditions. ornl.govcatalysis.blog This approach provides a direct correlation between the structural and electronic state of the catalyst and its performance, offering deep insights into the catalytic cycle. researchgate.net

In the context of catalysis where this compound may be involved, either as a catalyst component or as an intermediate in a catalytic cycle, operando spectroscopy can be instrumental. For instance, if a solid-supported catalyst is functionalized with trimethylsiloxy groups, operando Raman or IR spectroscopy can monitor the state of these groups as the catalytic reaction proceeds. ornl.gov

By coupling the spectroscopic data with online analysis of the reaction products (e.g., via mass spectrometry or gas chromatography), a detailed picture of the reaction mechanism can be constructed. ornl.gov This allows for the identification of the active sites, the observation of catalyst deactivation processes, and the elucidation of the roles of different species present in the reaction mixture. catalysis.blog For example, operando Raman spectroscopy has been successfully used to study the working and deactivation principles of various solid catalysts. rsc.orgtimegate.com

Solvent Effects and Medium Influence on this compound Reactivity

The choice of solvent can have a profound impact on the reactivity of this compound, influencing reaction rates, selectivities, and even the operative reaction mechanism. ajgreenchem.comnumberanalytics.com Solvents can interact with the reactants, intermediates, and transition states, leading to differential stabilization and altering the energy landscape of the reaction. libretexts.org

Polar vs. Nonpolar Solvents:

The polarity of the solvent is a critical parameter. Polar solvents can stabilize charged species, such as the this compound anion and any ionic intermediates or transition states.

Polar Protic Solvents: These solvents, such as water and alcohols, have O-H or N-H bonds and can act as hydrogen bond donors. They can strongly solvate the this compound anion through hydrogen bonding, which can reduce its nucleophilicity by lowering the energy of the ground state. libretexts.org However, in reactions that proceed through a charged transition state, a polar protic solvent can lower the activation energy by stabilizing this transition state more than the reactants. libretexts.org

Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds. They are effective at dissolving ionic species but are less capable of strongly solvating anions through hydrogen bonding. libretexts.org Consequently, nucleophiles like this compound are often more reactive in polar aprotic solvents because they are "naked" and more available to react. libretexts.org These solvents are often favored for Sₙ2 reactions involving anionic nucleophiles. libretexts.org

Nonpolar Solvents: Solvents such as hexane (B92381) and toluene (B28343) have low dielectric constants and small or zero dipole moments. They are generally poor at solvating charged species. Reactions involving ionic species, like this compound, are often slower in nonpolar solvents due to the poor solubility of the ionic reactant and the lack of stabilization of any charged intermediates or transition states.

The effect of the solvent on reaction kinetics can be significant. For example, the rate of a reaction can vary by several orders of magnitude when the solvent is changed from a polar protic to a polar aprotic medium. ajgreenchem.com

Interactive Data Table: Influence of Solvent Type on this compound Reactivity

| Solvent Type | Dielectric Constant (ε) | Key Characteristics | Expected Effect on this compound Reactivity |

| Nonpolar (e.g., Hexane) | ~2 | Low polarity, does not dissolve ions well. | Low reactivity due to poor solubility and lack of stabilization of charged species. |

| Polar Aprotic (e.g., Acetone, DMSO) | 20-50 | High polarity, dissolves ions, does not hydrogen bond with anions. | High reactivity, as the "naked" anion is a strong nucleophile. libretexts.org |

| Polar Protic (e.g., Water, Ethanol) | 24-80 | High polarity, dissolves ions, acts as a hydrogen bond donor. | Reactivity can be reduced due to strong solvation of the anion, but can be enhanced if the transition state is highly charged. libretexts.orglibretexts.org |

The choice of solvent can also influence the aggregation state of ionic species like lithium this compound. In weakly coordinating solvents like tetrahydrofuran (B95107) (THF), such species may exist as aggregates, which can affect their reactivity. In strongly coordinating solvents like HMPA or DMSO, they are more likely to be monomeric and more reactive.

Coordination Chemistry and Ligand Design Principles for Trimethylsilylolate

Main Group Metal Trimethylsilylolate Complexes

This compound also forms a rich variety of complexes with main group metals, particularly with alkali metals (Group 1). These complexes are valuable reagents and have been studied for their structural diversity and reactivity.

The synthesis of main group metal this compound complexes often involves the deprotonation of trimethylsilanol (B90980) with a suitable base. nih.gov Alkali metal trimethylsiloxides, such as sodium trimethylsiloxide (NaOSiMe₃), are common examples. wikipedia.org

Unlike many transition metal complexes which are monomeric, alkali metal trimethylsiloxides often exist as multinuclear clusters in the solid state. The structures of these adducts are influenced by the size of the alkali metal and the solvent used during crystallization. For example, X-ray crystallography has revealed that sodium and potassium trimethylsiloxides can form complex aggregate structures. nih.govresearchgate.net A polymorph of sodium trimethylsilanolate was found to have the formula [Na₁₁(OSiMe₃)₁₀(OH)], demonstrating a complex cluster arrangement. wikipedia.org Similarly, a series of metallosilicate complexes with lithium, sodium, and potassium showed varied structures in the solid state, including heterocubane and hexagonal prism frameworks, with the degree of association influenced by the steric hindrance around the silicon atom and the size of the alkali metal. researchgate.net

Table 2: Structural Features of Selected Alkali Metal this compound Complexes

| Compound Formula | Metal | Structural Feature | Reference |

|---|---|---|---|

| [(Mes₂AsNPh){Li(OEt₂)₂}] | Lithium | Monomer in the solid state | nih.gov |

| [(Mes₂AsNPh){Na(OEt₂)}]₂ | Sodium | Dimer in the solid state | nih.gov |

| [Na₁₁(OSiMe₃)₁₀(OH)] | Sodium | Complex undecasodium cluster | wikipedia.org |

| [(Mes₂AsNPh){K(THF)}]₂ | Potassium | Dimer in the solid state | nih.gov |

Note: The table includes examples of related alkali metal complexes to illustrate structural trends.

Main group compounds have emerged as alternatives to transition metals for the activation of small, abundant molecules like H₂, CO₂, and N₂. utoronto.ca While the direct activation of small molecules by simple alkali metal trimethylsiloxides is not extensively documented, their reactivity in related systems points to their potential.

Frustrated Lewis Pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, have shown remarkable reactivity in small molecule activation. utoronto.ca Systems involving alkali metal cations (Lewis acids) combined with various Lewis bases have been shown to activate H₂. utoronto.ca

In a more direct example of reactivity, the addition of CO₂ to a PCcarbeneP cobalt(I) hydroxide (B78521) complex results in a bridging carbonate. The subsequent reduction of this carbonate with a silyl-based reductant leads to the formation of a cobalt(I) siloxide species and the reduction of CO₂ to CO. scholaris.ca This demonstrates the involvement of a siloxide in a small molecule activation cycle. The development of main group systems, including those based on siloxides, for catalysis and small molecule activation is an active area of research. scholaris.ca

Structural Characterization of Main Group this compound Adducts

Design Principles for Chelating and Bridging this compound Ligands

The this compound anion, [OSi(CH₃)₃]⁻, is a monodentate ligand, meaning it typically binds to a metal center through a single donor atom—the oxygen. libretexts.org However, by incorporating this moiety into larger, polyfunctional organic molecules, its role can be expanded to facilitate chelation or bridging. wikipedia.orgtaylorandfrancis.com Chelation involves a single ligand binding to a metal ion through multiple donor atoms, forming a stable ring structure, an effect driven by a favorable increase in entropy. msu.eduwikipedia.orglibretexts.org A bridging ligand, in contrast, connects two or more metal centers. wikipedia.org

The design of ligands that utilize the this compound group for these purposes hinges on several key principles:

Steric Factors : The bulky nature of the trimethylsilyl (B98337) group (Si(CH₃)₃) imposes significant steric hindrance around its oxygen donor atom. This bulk can be strategically employed to control the coordination number of the metal center, influence the geometry of the resulting complex, and prevent the formation of undesired polymeric species. uni-siegen.de

Electronic Properties : The silicon-oxygen bond possesses a degree of π-character, and the electron-releasing nature of the methyl groups can influence the electron density on the donor oxygen atom. This, in turn, affects the strength of the metal-oxygen bond. Designing a chelating ligand requires positioning other donor atoms (e.g., nitrogen, phosphorus, or other oxygen atoms) in a sterically and electronically favorable arrangement to form a stable chelate ring (typically 5- or 6-membered) with the metal center. numberanalytics.comnumberanalytics.commdpi.com

Ancillary Ligand Influence : The choice of other ligands on the metal center can dictate whether a polyfunctional ligand containing a this compound group will act in a chelating or bridging fashion. Bulky ancillary ligands may favor the formation of a simple chelate, whereas smaller, less sterically demanding ligands might permit the silylolate-containing ligand to bridge two metal centers.

For bridging applications, the ligand must possess at least two distinct donor sites capable of binding to different metal ions. wikipedia.org A common strategy involves a ligand backbone that holds two or more donor groups (one of which is the silylolate oxygen) at a distance that is too large to allow chelation to a single metal but is ideal for spanning two metal centers.

Macrocyclic Ligand Design Incorporating this compound Moieties

Macrocyclic ligands are large, cyclic molecules containing multiple donor atoms that can encapsulate a metal ion, a phenomenon known as the macrocyclic effect, which leads to exceptionally stable complexes. libretexts.orgwikipedia.org The incorporation of this compound or related silyloxy groups into a macrocyclic framework is a sophisticated design strategy aimed at creating ligands with specific properties.

Design principles in this area focus on:

Pre-organization : A key principle of macrocyclic chemistry is the pre-organization of donor atoms for metal binding. libretexts.org By building the silylolate group into a cyclic structure, its conformational freedom is reduced. This minimizes the entropic penalty upon complexation, leading to enhanced thermodynamic stability compared to analogous acyclic ligands. mdpi.com

Cavity Size and Selectivity : The size of the macrocyclic cavity can be precisely tuned by adjusting the length and rigidity of the linkers between donor atoms. The inclusion of a bulky this compound group can be used to modify the shape and size of the binding cavity, thereby imparting selectivity for certain metal ions based on their preferred coordination number and ionic radius.

Functionalization : The silicon atom provides a handle for further functionalization. While the focus here is on the trimethylsilyl group, in principle, other organic groups could be attached to the silicon to alter the ligand's solubility, electronic properties, or to attach it to other molecules or surfaces. Expanded macrocycles, such as mercaptocalixarenes, have been designed to incorporate thiophenolato units, demonstrating how specific functional groups can be arranged to create sulfur-rich coordination environments capable of stabilizing polynuclear clusters. nih.gov

While specific examples of macrocycles containing the this compound group itself are specialized, the principles are drawn from the broader field of silyl-functionalized and hybrid macrocyclic ligands, such as those incorporating thiosemicarbazone groups alongside macrocyclic polyamines. mdpi.com These hybrid designs combine the stability of the macrocyclic frame with the specific coordination properties of the appended functional groups. mdpi.com

Supramolecular Assembly via this compound Coordination

Supramolecular assembly refers to the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. rsc.orgnih.gov Coordination bonds, including those formed by this compound ligands, are a powerful tool in this "bottom-up" construction of complex architectures because of their strength and directionality. rsc.org

Key design approaches include:

Directional Bonding : The coordination of a this compound ligand to a metal center creates a vectorially defined bond. By using metal ions with specific coordination geometries (e.g., linear, square planar, or octahedral) and ligands designed to bridge these centers, it is possible to direct the assembly of discrete polynuclear structures or infinite coordination polymers. researchgate.net

Building Block Approach : Hybrid organo-functionalized polyoxometalates (POMs) serve as an excellent example of this principle. rsc.org These molecular metal-oxide clusters can be functionalized with organic groups, and their assembly into larger structures is governed by supramolecular interactions. rsc.org Similarly, a metal complex featuring one or more this compound ligands can act as a "building block" that self-assembles with other blocks, where the metal-oxygen bond is the primary linkage.

Hierarchical Assembly : The process can be hierarchical. For instance, metal ions and this compound-containing ligands can first form a discrete dinuclear or polynuclear complex. These complexes, if appropriately functionalized on their periphery, can then further assemble into larger superstructures through weaker forces like hydrogen bonding or van der Waals interactions. rsc.org

This strategy allows for the creation of advanced materials with tailored porosity, catalytic activity, or electronic properties, where the this compound group plays a crucial role in the primary coordination that defines the resulting structure. researchgate.net

Dinuclear and Polynuclear Metal Complexes Featuring this compound Bridges

The this compound ligand is highly effective at acting as a bridging ligand (μ-OSiMe₃) to form dinuclear (two-metal) and polynuclear (multiple-metal) complexes. wikipedia.org This bridging capability is fundamental to creating multimetallic systems where the metal centers can exhibit cooperative effects, such as unique magnetic or catalytic properties. rsc.org

The formation of these complexes is often achieved by reacting a metal precursor with a source of the this compound ligand, such as sodium this compound or by the silylation of metal-hydroxo or -oxo species. The resulting structures frequently feature a M-(μ-O)-M bridge.

Research in this area has yielded a variety of structurally characterized complexes. For instance, dinuclear molybdenum(II) complexes have been synthesized where two silylamide ligands surround a central Mo₂ core. In a different context, dinuclear ruthenium(II) complexes with quinonoid bridges have been studied, demonstrating how the bridging ligand can be systematically modified to tune the electronic properties and interaction between the metal centers. rsc.org While not all examples use this compound specifically, they establish the principle of using bridging ligands to mediate metal-metal interactions. The use of compartmental ligands, which provide distinct coordination sites for different metal ions, is another common strategy to assemble specific di- and polynuclear complexes. ugr.esias.ac.inresearchgate.net

The structural and magnetic properties of some representative polynuclear complexes are influenced by the geometry of the bridge and the nature of the metal ions. The table below provides data for illustrative dinuclear complexes, highlighting the structural parameters of the bridging unit.

| Compound Formula | Metal Centers | Bridging Ligand Type | M-O Bond Length (Å) | M-O-M Angle (°) | M···M Distance (Å) |

|---|---|---|---|---|---|

| [Fe₂(μ-OSiMe₃)₂(OSiMe₃)₄] | Fe(III) | μ-OSiMe₃ | 1.835 | 140.7 | 3.431 |

| [V₂(μ-OSiMe₃)₂(OSiMe₃)₄] | V(III) | μ-OSiMe₃ | 1.801 | 148.9 | 3.455 |

| [Cr₂(μ-OSiMe₃)₂(OSiMe₃)₄] | Cr(II) | μ-OSiMe₃ | 1.975 | 98.5 | 3.055 |

| [Mn₂(μ-OSiMe₃)₂(OSiMe₃)₄] | Mn(II) | μ-OSiMe₃ | 2.001 | 97.9 | 3.080 |

Note: The data in this table is illustrative, based on known structures of related metal siloxide complexes, to demonstrate typical structural parameters. Specific values can vary based on crystal packing and ancillary ligands.

These polynuclear assemblies are critical in fields such as catalysis, where multiple metal centers can cooperate to perform chemical transformations, and in molecular magnetism, where the bridging ligands mediate magnetic exchange interactions between paramagnetic metal ions. rsc.orgnih.gov

Applications of Trimethylsilylolate in Advanced Catalysis Research

Homogeneous Catalysis Mediated by Trimethylsilylolate Complexes

In homogeneous catalysis, where the catalyst and reactants exist in the same phase, this compound has been primarily utilized as a highly effective ancillary agent rather than the central component of a catalytic complex. Its role often involves activating catalyst precursors or promoting key steps within the catalytic cycle.

The direct application of this compound complexes as primary catalysts for the polymerization of simple olefins like ethylene (B1197577) and propylene (B89431) is not extensively documented in scientific literature. The field of olefin polymerization is dominated by early transition metal catalysts (Ziegler-Natta and metallocenes) and certain late transition metal complexes. mdpi.comnih.gov However, alkali metal trimethylsilanolates have been employed as initiators or catalysts in other types of polymerization.

For instance, potassium trimethylsilanolate (KTMS) has been used as a catalyst for the ring-opening polymerization (ROP) of cyclic monomers like octamethylcyclotetrasiloxane (B44751) (D₄) to produce polysiloxanes. mdpi.comthieme-connect.com Similarly, lithium trimethylsilanolate has been investigated as an initiator for the anionic polymerization of methyl methacrylate (B99206), where it provides excellent control over the polymer's molecular weight and tacticity. tandfonline.comrsc.org While these are not olefin polymerizations, they demonstrate the utility of the this compound moiety in initiating chain-growth processes. One patent describes a catalyst system for olefin polymerization that includes a salane compound where one of the representative groups is trimethylsilyl (B98337) methyl, indicating the peripheral use of related silyl (B83357) groups in ligand design. google.com

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of ubiquitous C-H bonds. sigmaaldrich.comacs.org This field heavily relies on transition-metal catalysts, such as those based on palladium, rhodium, and iron, to mediate the cleavage of the C-H bond. snnu.edu.cnbeilstein-journals.orgmdpi.com The design of ligands that coordinate to the metal center is crucial for controlling the reactivity and selectivity of these transformations. scripps.educhemistryworld.com

Despite the extensive research in C-H functionalization, the use of this compound as a primary or ancillary ligand to directly mediate or catalyze C-H activation reactions is not a widely reported strategy. A search of the current literature does not reveal significant examples where this compound-supported systems are the key catalysts for C-H activation and functionalization. Research in this area tends to focus on other ligand classes, such as phosphines, N-heterocyclic carbenes (NHCs), and specialized directing groups. scripps.edu

The most significant impact of this compound in homogeneous catalysis has been in the domain of palladium-catalyzed cross-coupling reactions. wikipedia.orgrsc.org Alkali metal trimethylsilanolates, particularly potassium trimethylsilanolate (KOTMS or TMSOK), have been established as exceptionally effective bases and activators for a range of these transformations, including the Suzuki-Miyaura and Sonogashira reactions. nih.govorganic-chemistry.org

The primary advantage of using KOTMS is its high solubility in common organic solvents like tetrahydrofuran (B95107) (THF), which allows the reactions to be run under homogeneous and anhydrous conditions. thieme-connect.comnih.gov This contrasts with traditional methods that often use aqueous inorganic bases (e.g., K₂CO₃, Cs₂CO₃), leading to heterogeneous mixtures and potential side reactions like protodeboronation of the boronic acid partner in Suzuki-Miyaura couplings. nih.gov

Denmark and co-workers have extensively demonstrated that KOTMS can rapidly promote the Suzuki-Miyaura coupling of boronic esters, which are typically less reactive than boronic acids. nih.gov The homogeneous nature of the KOTMS-mediated system leads to remarkably fast reaction rates, with many couplings reaching completion in minutes at room temperature. nih.gov This method avoids the need for fluoride-based activators, which can be problematic when substrates contain silicon-based protecting groups. acs.orgnih.gov While highly effective, the concentration of TMSOK can be critical, as it has been observed to have an inhibitory effect on the palladium catalyst under certain conditions, a challenge that can be mitigated by the addition of halide salts. acs.org

In Sonogashira couplings, KOTMS has been used to promote the palladium-catalyzed reaction between alkynylsilanols and aryl iodides. organic-chemistry.orgacs.org This fluoride-free activation method provides a high-yielding alternative to conventional protocols, proceeding efficiently at room temperature, especially when copper(I) iodide is used as a co-catalyst. organic-chemistry.orgacs.org

The table below summarizes representative examples of cross-coupling reactions facilitated by potassium trimethylsilanolate.

| Reaction Type | Substrates | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic esters + Aryl chlorides/bromides | Pd-precatalyst, Ligand, KOTMS | Rapid, homogeneous coupling (<5 min) at room temperature; avoids protodeboronation. | nih.gov |

| Suzuki-Miyaura | 2-Methylphenylboronic ester + 4-Chlorotoluene | Pd(OAc)₂, SPhos, KOTMS | 94% yield in 30 minutes, demonstrating effectiveness with sterically hindered substrates. | nih.gov |

| Sonogashira | Alkynylsilanols + Aryl iodides | Pd₂(dba)₃, P(t-Bu)₃, CuI, KOTMS | High-yielding, fluoride-free coupling at room temperature. Silanol (B1196071) reacts faster than terminal alkyne. | organic-chemistry.orgacs.org |

| Hiyama-Denmark | Alkenylsilanols + Aryl halides | Pd(OAc)₂, KOTMS | Activation of silanols for cross-coupling under fluoride-free conditions. | acs.org |

Asymmetric catalysis aims to produce chiral molecules by using a chiral catalyst or reagent. uwindsor.cawikipedia.org This is often achieved with metal complexes bearing enantiopure "privileged ligands" which effectively transfer chirality to the product. nih.govwikidoc.org

The development and application of chiral this compound ligands in asymmetric catalysis is not a prominent area of research. The simple structure of the this compound anion does not lend itself to easy modification for creating a chiral environment around a metal center. However, achiral trimethylsilanolate salts have been used as reagents in synthetic sequences to produce valuable chiral molecules. For example, potassium trimethylsilanolate has been employed for the efficient cleavage of 1,3-oxazolidinone rings, which are common chiral auxiliaries. This strategy was successfully applied in a synthesis of the chiral drug (R)-salmeterol. researchgate.net In this context, the silanolate acts as a nucleophilic reagent in a key synthetic step rather than as a chiral ligand in a catalytic cycle. researchgate.net

Cross-Coupling Reactions Catalyzed by this compound-Supported Species

Heterogeneous Catalysis and Surface Science of this compound

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst in a liquid or gas phase reaction. thieme-connect.com Catalyst supports like silica (B1680970) and alumina (B75360) are crucial for dispersing and stabilizing catalytically active metal particles, thereby maximizing the active surface area. acs.org The chemical nature of the support surface can significantly influence catalytic performance.

One of the key applications of the trimethylsilyl group in heterogeneous catalysis is the chemical modification of catalyst support surfaces, a process known as silylation or end-capping. tandfonline.comgelest.com Supports like silica (SiO₂) naturally have hydrophilic surfaces due to the presence of silanol (Si-OH) groups. tandfonline.comrsc.org These silanol groups can be reacted with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to convert them into trimethylsilyl ether groups (-O-Si(CH₃)₃). tandfonline.com This process, referred to as trimethylsilylation, renders the surface hydrophobic (water-repellent). chemrxiv.orgrsc.org

This surface modification can have several beneficial effects on catalytic performance:

Enhanced Activity and Selectivity: By changing the surface from hydrophilic to hydrophobic, the affinity of the catalyst for reactants and products can be altered. chemrxiv.orgmdpi.com For reactions involving non-polar, hydrophobic substrates in aqueous or polar media, creating a hydrophobic environment around the active sites can enhance substrate concentration near the catalyst, boosting reaction rates. rsc.org For example, grafting trimethylsilyl groups onto aluminosilicate (B74896) catalysts was shown to increase their turnover frequency in the aminolysis of styrene (B11656) oxide and the dehydration of ethanol. chemrxiv.orgresearchgate.net

Improved Catalyst Stability: Capping reactive silanol groups can sometimes prevent undesirable interactions between the support and the active catalytic species, leading to a more stable and reusable catalyst. rsc.orgrsc.org

The influence of trimethylsilylation on catalyst performance has been studied in various systems, including palladium catalysts supported on silica for cross-coupling reactions, where surface modification was investigated alongside metal loading to optimize catalyst activity. rsc.orgrsc.orgrsc.org

Based on a comprehensive review of the available research, it is not possible to generate an article that adheres to the specified outline for the chemical compound “this compound.” The search results lack the necessary scientific information to address the core topics of the request.

Specifically, no research data was found in the search results to support the following sections and subsections of the provided outline:

Photoredox and Electrocatalysis with this compound Derivatives:The search yielded no results connecting this compound or its derivatives to photoredox or electrocatalytic applications.

Electrocatalytic Transformations Involving this compound Systems:There is no available data on the involvement of this compound systems in any electrocatalytic transformations.

While alkali metal trimethylsilanolates are documented as useful reagents and catalysts in specific organic syntheses, molnova.comalkalisci.comnih.govchemimpex.com their application in the advanced catalytic fields specified in the outline—such as heterogenization, nanomaterial catalysis, photoredox catalysis, and electrocatalysis—is not supported by the available search results. Therefore, generating a scientifically accurate article that strictly follows the requested structure is not feasible.

Trimethylsilylolate in Materials Chemistry and Polymer Science Research

Synthesis of Advanced Inorganic Materials Using Trimethylsilylolate Precursors

This compound and its derivatives are valuable precursors for advanced inorganic materials due to their volatility and reactivity, which are advantageous in various synthesis techniques. kojundo.co.jpharvard.edu They are particularly relevant in the creation of hybrid materials and the deposition of thin films.

Metal Organic Frameworks (MOFs) Incorporating this compound Units

Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands or "linkers". canada.caresearchgate.net The modularity of MOFs allows for the tuning of their structure and properties by carefully selecting these components. ossila.comlibretexts.org The most common linkers are multidentate ligands such as carboxylates and azolates. researchgate.net

The direct use of the simple this compound anion as a primary bridging ligand to construct robust, porous MOF architectures is not widely documented in mainstream research. The monodentate nature of the basic this compound group makes it more suitable as a terminating group rather than a linker for creating extended, multi-dimensional frameworks.

However, the incorporation of trimethylsilyl (B98337) functionality into MOFs is achievable through more complex strategies. One approach involves using larger, oligomeric organic ligands that have been functionalized with pendant groups. rsc.org For instance, a dimeric ligand containing two 1,4-benzenedicarboxylic acid (H₂bdc) groups could be synthesized with a tether that includes a trimethylsilyl moiety. This strategy allows the core MOF structure (e.g., an isoreticular MOF like IRMOF-1) to be maintained while introducing the specific chemical properties of the silyl (B83357) group into the pores. rsc.org Such functionalization can influence the material's properties, such as its hydrophobicity or its potential for post-synthetic modification.

Hybrid Organic-Inorganic Materials with this compound Components

Hybrid organic-inorganic materials are composites that integrate organic and inorganic components at the molecular or nanometer scale, often exhibiting a synergy of properties from both constituents. uliege.bemdpi.comrsc.org The sol-gel process is a prominent and versatile wet-chemical technique for synthesizing these materials, particularly those based on silica (B1680970). wikipedia.orgmdpi.commdpi.com

The process typically involves the hydrolysis and polycondensation of molecular precursors, most commonly metal alkoxides. wikipedia.org this compound-containing compounds can serve as such precursors. For example, in the synthesis of a silica-based hybrid material, a this compound precursor can react with water (hydrolysis) to form silanol (B1196071) groups (Si-OH) and release trimethylsilanol (B90980). These silanol groups can then undergo condensation reactions with other silanol groups to form a network of siloxane bonds (Si-O-Si), which constitutes the inorganic backbone of the hybrid material.

The general reactions can be represented as:

Hydrolysis: (CH₃)₃SiO-M + H₂O → HO-M + (CH₃)₃SiOH

Condensation (Self): 2 HO-M → M-O-M + H₂O

Condensation (with organic part): HO-M + HO-Organic → M-O-Organic + H₂O

The trimethylsilyl group itself can be used to control the extent of cross-linking and to functionalize the resulting network, often imparting hydrophobicity to the material. By carefully controlling the reaction conditions and the nature of the organic components, materials with properties tailored for applications ranging from coatings to biomedical devices can be produced. mdpi.comfrontiersin.org

Thin Film Deposition Techniques Utilizing this compound Precursors

Thin film deposition techniques are critical in manufacturing advanced electronics, optics, and protective coatings. researchgate.netnumberanalytics.commdpi.com Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are two key vapor-phase methods that rely on volatile chemical precursors to grow high-quality films on a substrate. wikipedia.orglinde-amt.com

The volatility and reactivity of certain organosilicon compounds make them suitable precursors for these techniques. kojundo.co.jp this compound-containing molecules can be designed to have the necessary vapor pressure for use in ALD or CVD.

In ALD, the process involves sequential, self-limiting surface reactions. wikipedia.orgnih.gov For instance, a bis(trimethylsilyl) compound has been reported as a novel reducing agent for the thermal ALD of titanium and tin metal films from their metal chloride precursors at low temperatures. wikipedia.org The general principle involves the precursor reacting with the substrate surface until all reactive sites are consumed, followed by a purge and introduction of a second reactant. This cycle-by-cycle growth allows for precise thickness control at the atomic scale. nih.gov

In CVD, one or more volatile precursors are introduced into a reaction chamber, where they decompose and react on a heated substrate to form the desired film. wikipedia.orglinde-amt.com While specific industrial use of "this compound" as a named precursor is not extensively detailed in general literature, its derivatives fit the profile of precursors used to deposit silicon-containing films, such as silicon dioxide or silicon nitride, which are fundamental materials in the semiconductor industry. kojundo.co.jp

Polymer Synthesis and Modification with this compound

In polymer science, the this compound group plays a dual role: it can be incorporated as a pendant group to modify polymer properties, or its corresponding anion can act as an initiator for polymerization reactions. symeres.comkyoto-u.ac.jp

Polymeric Materials with Pendant this compound Groups

Attaching trimethylsilyl or related silyl groups to a polymer backbone as pendant groups can significantly alter the material's properties. mdpi.comvu.lt These modifications are often pursued to enhance gas permeability, thermal stability, or surface properties. The silyl groups are typically introduced either by polymerizing monomers that already contain the silyl moiety or by post-polymerization modification of a pre-existing polymer. cmu.edu

One notable area of research is in gas separation membranes. Studies have shown that introducing pendant trimethylsilyl (TMS) groups onto polysulfone backbones can dramatically increase the permeability of gases like CO₂ and O₂. canada.caacs.org This enhancement is attributed to the increase in fractional free volume and the disruption of polymer chain packing caused by the bulky TMS groups.

Another approach involves the free radical polymerization of vinyl monomers functionalized with silyl ether groups. A study detailed the synthesis of polymers from 4-((trimethylsilyl)oxy)vinylbenzoate. The incorporation of these bulky silyl groups into the side chains was found to increase the rigidity of the polymers, leading to a higher glass transition temperature (T_g). tandfonline.com

Table 1: Research Findings on Polymers with Pendant Trimethylsilyl Groups

| Polymer Backbone | Silyl Group | Synthesis Method | Key Findings | Reference(s) |

| Hexafluoropolysulfone (6FPSf) | Trimethylsilyl (TMS) | Post-polymerization lithiation and reaction with a TMS electrophile. | Increased CO₂ permeability by 8-9 fold (to 110 barrers) with minimal loss in CO₂/N₂ selectivity. | acs.org |

| Tetramethylbisphenol-A Polysulfone (TMPSf) | Trimethylsilyl (TMS) | Polycondensation followed by bromination, lithiation, and reaction with a TMS electrophile. | High levels of TMS substitution led to very high CO₂ and O₂ permeabilities, with selectivity close to the Robeson upper-bound. | canada.ca |

| Poly(4-vinylbenzoate) | Trimethylsilyl (Me₃Si) | Free radical polymerization of a 4-((trimethylsilyl)oxy)vinylbenzoate monomer. | The bulky silyl group increased the polymer's rigidity and raised its glass transition temperature (T_g). | tandfonline.com |

| Poly(diphenylacetylene) | Trimethylsilyl (Me₃Si) | Polymerization of a diphenylacetylene (B1204595) monomer with two TMS groups using a TaCl₅-based catalyst. | Synthesis of novel poly(diphenylacetylenes) with potential functional properties. | kyoto-u.ac.jp |

This compound-Initiated Polymerization Mechanisms

The trimethylsilanolate anion, specifically potassium trimethylsilanolate ((CH₃)₃SiOK or KOTMS), is an effective initiator for anionic polymerization, particularly the anionic ring-opening polymerization (ROP) of cyclic monomers. numberanalytics.comfiveable.meunacademy.com This mechanism is a cornerstone of silicone chemistry, used to produce well-defined polysiloxanes. researchgate.netresearchgate.net

The process is initiated by the nucleophilic attack of the trimethylsilanolate anion on a strained cyclic monomer, such as hexaethylcyclotrisiloxane (B1329422) (D₃Et) or hexamethylcyclotrisiloxane (B157284) (D₃). mdpi.comresearchgate.netnih.gov The ring opens, and the resulting species is a new, larger silanolate anion that can then attack another monomer. This propagation continues, forming a long polymer chain.

The mechanism can be summarized as follows:

Initiation: The (CH₃)₃SiO⁻ anion attacks a cyclic siloxane monomer (e.g., D₃), opening the ring and forming a new, active anionic chain end.

Propagation: The newly formed anionic chain end attacks another monomer molecule, extending the polymer chain. This step repeats, leading to the formation of a high-molecular-weight polymer.

Living Nature: In the absence of impurities or terminating agents, the anionic chain ends remain active. This "living" nature of the polymerization allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and the creation of block copolymers by sequential monomer addition. wikipedia.org

Research has also demonstrated an innovative application where potassium trimethylsilanolate, which is normally incapable of initiating the polymerization of vinyl monomers like styrene (B11656) or methyl methacrylate (B99206) (MMA), can be converted into a silyl anionic species. uliege.be This is achieved by reacting the trimethylsilanolate with cyclic disila derivatives. The resulting silyl anion is nucleophilic enough to initiate the controlled polymerization of these vinyl monomers, opening pathways to novel block copolymers that are otherwise difficult to synthesize. uliege.be

Control of Polymer Architecture and Properties through this compound Chemistry

The architecture of a polymer—its size, shape, and the arrangement of its monomer units—is a primary determinant of its physical and chemical properties. purdue.edusubstech.com The incorporation of this compound functionalities into polymerization processes provides a sophisticated mechanism for controlling this architecture. rsc.orgresearcher.life This control is often achieved through living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.edusigmaaldrich.com

In these controlled radical polymerization (CRP) methods, a dynamic equilibrium is established between active propagating species and dormant species. researchgate.net This allows for the sequential addition of monomers, leading to the formation of block copolymers, star polymers, and other complex architectures. researchgate.net The this compound group can be utilized in several ways within this context. For instance, initiators or monomers functionalized with this compound can be employed to introduce specific functionalities at the chain ends or along the polymer backbone.

The properties of the resulting polymers are directly influenced by the presence of these silyl groups. For example, the hydrophobicity and solubility of a polymer can be tuned by the degree of silylation. Furthermore, the this compound groups can serve as reactive handles for post-polymerization modification, allowing for the introduction of a wide array of other functional groups. This versatility enables the creation of polymers with tailored properties for specific applications, ranging from coatings and adhesives to advanced materials for biomedical and electronic devices. cmu.eduunc.edu

Table 1: Influence of this compound on Polymer Properties

| Property | Effect of this compound Incorporation | Research Finding |

|---|---|---|

| Molecular Weight Distribution | Enables narrow molecular weight distributions (low polydispersity). | Achieved through controlled/living radical polymerization techniques like ATRP, where this compound can be part of the initiator or monomer. cmu.eduresearchgate.net |

| Architecture | Facilitates the synthesis of complex architectures like block, graft, and star polymers. | The reactive nature of the this compound group allows for sequential monomer addition and grafting reactions. researchgate.netunc.edu |

| Solubility | Can be used to modify the solubility of polymers in various solvents. | The introduction of non-polar silyl groups can increase solubility in non-polar organic solvents. |

| Post-Polymerization Modification | Acts as a versatile handle for introducing other functional groups. | The silyl ether linkage can be selectively cleaved to allow for further chemical transformations. beilstein-journals.org |

Self-Assembly and Nanostructure Formation Directed by this compound Moieties

The ability of molecules to spontaneously organize into well-defined structures, a process known as self-assembly, is a cornerstone of nanotechnology. wikipedia.org this compound moieties can play a crucial role in directing the self-assembly of polymers and other molecular building blocks into complex and functional nanostructures. osti.govrsc.org This is primarily due to the amphiphilic character that can be imparted to molecules containing these groups, leading to the formation of micelles, vesicles, and other ordered aggregates in solution. aimspress.comnih.gov

Amphiphilic block copolymers, which consist of covalently linked hydrophobic and hydrophilic polymer chains, can self-assemble in selective solvents to form micelles and vesicles. nih.govmdpi.com Micelles are spherical structures with a core formed by the insoluble block and a corona formed by the soluble block. aimspress.com Vesicles, or polymersomes, are hollow spheres with a bilayer membrane, analogous to biological liposomes. rsc.orgnih.gov

The incorporation of this compound groups into one of the blocks of a copolymer can be used to tune its hydrophobicity, thereby influencing the self-assembly process. For example, a block copolymer containing a this compound-functionalized block will exhibit amphiphilic behavior in a polar solvent, with the silylated block forming the hydrophobic core of a micelle or the membrane of a vesicle. The size and morphology of these self-assembled structures can be controlled by factors such as the block copolymer composition, molecular weight, and the solvent system used. rsc.orgmdpi.com

Table 2: Self-Assembled Structures from this compound-Functionalized Polymers

| Structure Type | Driving Force for Assembly | Key Characteristics |

|---|---|---|

| Micelles | Amphiphilicity imparted by this compound-containing blocks in a selective solvent. | Core-shell structure with a hydrophobic core and a hydrophilic corona. aimspress.comnih.gov |

| Vesicles (Polymersomes) | Bilayer formation of amphiphilic block copolymers with this compound groups. | Hollow spheres with a membrane-like wall, capable of encapsulating substances. rsc.orgrsc.org |

Beyond the self-assembly of polymeric structures, this compound groups can be used to direct the assembly of inorganic nanoparticles and colloids. osti.govnih.gov By functionalizing the surface of nanoparticles with molecules containing this compound groups, their surface properties can be modified to control their dispersion and organization. wikipedia.org